methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate is a synthetic sulfamoyl benzoate ester derivative characterized by a benzofuran moiety and a hydroxypropyl sulfamoyl linkage. The compound’s structure integrates a sulfamoyl group (-SO₂NH-) bridging a benzoate ester and a benzofuran-substituted hydroxypropyl chain.
Properties
IUPAC Name |
methyl 4-[[3-(1-benzofuran-2-yl)-3-hydroxypropyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-25-19(22)13-6-8-15(9-7-13)27(23,24)20-11-10-16(21)18-12-14-4-2-3-5-17(14)26-18/h2-9,12,16,20-21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVZPOKYUQVPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate is a benzofuran derivative. Benzofuran and its derivatives are known to have a wide range of biological and pharmacological applications. They have been used in the treatment of various diseases such as cancer or psoriasis. They have also been found to have strong antimicrobial activities. .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on their specific structure and the target they interact with. Some benzofuran derivatives have been found to have antimicrobial activities, suggesting that they may interact with bacterial or fungal targets. .
Biochemical Pathways
Benzofuran derivatives have been found to affect various biochemical pathways due to their wide range of biological activities. For instance, some benzofuran derivatives have been found to have anticancer activity, suggesting that they may affect pathways related to cell growth and proliferation. .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets. Some benzofuran derivatives have been found to have antimicrobial and anticancer activities, suggesting that they may have a variety of cellular and molecular effects. .
Biological Activity
Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate, with the CAS number 1448128-85-5, is a complex organic compound that belongs to the class of sulfamoyl benzoates. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : CHN OS
- Molecular Weight : 389.4 g/mol
- Structure : The compound features a benzofuran moiety, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds containing benzofuran derivatives exhibit significant anticancer properties. A study assessing various benzofuran derivatives demonstrated that they effectively inhibited the growth of non-small cell lung carcinoma (NSCLC) cell lines, specifically A549 and NCI-H23. The IC values for these compounds ranged from 0.49 µM to 68.9 µM, showing promising potential as anticancer agents .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Benzofuran Derivative 4b | A549 | 1.48 |
| Benzofuran Derivative 15a | NCI-H23 | 2.52 |
| Benzofuran Derivative 16a | NCI-H23 | 2.53 |
The study further explored the mechanisms of action, revealing that these compounds induced apoptosis in cancer cells, as evidenced by Annexin V-FITC/PI staining assays . For instance, compound 4b induced a significant apoptotic effect in A549 cells, with an observed apoptosis rate of 42.05% compared to a control rate of only 1.37% .
Anti-inflammatory and Antibacterial Activities
Benzofuran derivatives are also recognized for their anti-inflammatory and antibacterial properties. The sulfamoyl group in this compound may contribute to these activities by inhibiting specific enzymes involved in inflammatory pathways or bacterial growth mechanisms.
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets involved in cell proliferation and apoptosis regulation.
Case Studies
- Study on Lung Cancer Cell Lines : A detailed investigation into the effects of several benzofuran derivatives on lung cancer cell lines demonstrated their potential as effective therapeutic agents against NSCLC. The study highlighted the importance of structural modifications on the efficacy of these compounds .
- Evaluation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of similar benzofuran derivatives showed that these compounds could significantly reduce pro-inflammatory cytokine production in vitro, suggesting their potential application in treating inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize this compound, comparisons are drawn with structurally related sulfamoyl benzoate esters and benzofuran-containing derivatives. Key similarities and differences are summarized below:
Table 1: Comparative Analysis of Methyl 4-(N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate and Analogues
Key Observations
Compared to the benzofuran-containing anticancer compound in , the absence of fluorophenyl and acrylamide groups in the target compound suggests distinct pharmacological pathways .
Functional Group Implications :
- The hydroxypropyl sulfamoyl group may enhance hydrophilicity compared to triazine-based analogues, influencing solubility and bioavailability.
- The benzofuran moiety is associated with diverse biological activities (e.g., enzyme inhibition or receptor binding), but its pairing with a sulfamoyl ester in this compound remains underexplored .
Q & A
Q. What are the optimal reaction conditions for synthesizing methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate?
- Methodological Answer : Synthesis typically involves multi-step protocols. For analogous benzofuran derivatives, a cascade [3,3]-sigmatropic rearrangement followed by aromatization has been employed under anhydrous conditions. Key steps include:
- Use of NaH (60% dispersion in paraffin oil) as a base in THF at 0°C for deprotonation .
- Sequential coupling of sulfamoyl and benzofuran moieties under nitrogen atmosphere to prevent oxidation.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Confirm intermediates using thin-layer chromatography (TLC) and optimize stoichiometry to avoid side reactions.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS):
- ¹H NMR : Identify protons on benzofuran (δ 6.8–7.5 ppm), sulfamoyl (δ 2.8–3.2 ppm), and hydroxypropyl (δ 1.6–2.1 ppm) groups .
- HRMS : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <2 ppm mass error .
Cross-validate with infrared (IR) spectroscopy for functional groups (e.g., S=O stretch at ~1150 cm⁻¹).
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity) and flame-retardant lab coats. Avoid skin contact with hydroxypropyl groups, which may cause irritation .
- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., THF, methanol).
- Storage : Keep in amber glass vials at –20°C under inert gas (argon) to prevent hydrolysis of the ester group .
Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Use solid-phase extraction (SPE) with Oasis HLB cartridges for sample preparation:
- Condition cartridges with methanol (2 mL) and Milli-Q water (2 mL).
- Load 100 mL of filtered sample (GF/F 0.7 μm) and elute with 2 mL methanol .
Quantify via LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 μm) and electrospray ionization (ESI) in negative mode. Optimize MRM transitions for sulfamoyl and benzofuran fragments .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfamoyl and benzofuran groups in this compound?
- Methodological Answer :
- Sulfamoyl Group : Acts as a hydrogen-bond donor/acceptor, influencing solubility and biological interactions. Stability studies (pH 2–12, 37°C) reveal degradation at extremes (t½ <24 hrs at pH 12) .
- Benzofuran : Participates in π-π stacking with aromatic residues in enzyme binding pockets. Substituent effects (e.g., electron-withdrawing groups) modulate redox potential .
Computational modeling (DFT) can predict reactive sites for electrophilic substitution .
Q. How does pH and solvent polarity affect the stability of this compound?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 72 hrs. Monitor degradation via HPLC-UV (λ = 254 nm). Ester hydrolysis dominates at pH >10 .
- Solvent Effects : Test in polar (water, methanol) vs. non-polar (toluene) solvents. Polar solvents accelerate sulfamoyl group hydrolysis .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Step 1 : Re-run NMR with higher field strength (e.g., 600 MHz) and deuterated solvents (CDCl₃ or DMSO-d₆) to resolve overlapping signals.
- Step 2 : Perform heteronuclear single-quantum coherence (HSQC) to assign ambiguous carbons.
- Step 3 : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .
Q. What strategies are effective for studying interactions between this compound and biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a CM5 chip. Measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 μM) .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding. Use 20–30 μM compound in PBS buffer (pH 7.4) .
Q. What environmental fate studies are relevant for assessing ecological risks?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
